molecular formula C8H13BrO2 B2945454 1-Bromo-4-(oxolan-2-yl)butan-2-one CAS No. 1508233-41-7

1-Bromo-4-(oxolan-2-yl)butan-2-one

Cat. No. B2945454
CAS RN: 1508233-41-7
M. Wt: 221.094
InChI Key: WPQZGMREZMWGNA-UHFFFAOYSA-N
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Description

1-Bromo-4-(oxolan-2-yl)butan-2-one is a chemical compound with the CAS Number: 1508233-41-7 . It has a molecular weight of 221.09 and its IUPAC name is 1-bromo-4-(tetrahydrofuran-2-yl)butan-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13BrO2/c9-6-7(10)3-4-8-2-1-5-11-8/h8H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .

Scientific Research Applications

Electrophilic Cyclization and Halogenation Reactions

Compounds like "1-Bromo-4-(oxolan-2-yl)butan-2-one" are often employed in electrophilic cyclization reactions. For instance, electrophilic cyclization with N-Iodosuccinimide is used to prepare halofurans, demonstrating the utility of brominated compounds in synthesizing complex molecular structures (Sniady, Morreale, & Dembinski, 2007).

Radical Scavenging and Antioxidant Properties

Bromophenols, structurally similar to "this compound," have been isolated from marine red algae and shown to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants (Li et al., 2008).

Nanoparticle Synthesis and Fluorescence Applications

In the field of materials science, brominated compounds are utilized as initiators in the polymerization processes for creating nanoparticles. These nanoparticles exhibit bright fluorescence emission, useful for bioimaging and electronic applications (Fischer, Baier, & Mecking, 2013).

Organic Synthesis Building Blocks

Compounds with bromo and keto functionalities serve as versatile building blocks in organic synthesis. They are employed in the preparation of various organic molecules, demonstrating their broad utility in synthetic chemistry (Westerlund & Carlson, 1999).

properties

IUPAC Name

1-bromo-4-(oxolan-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-6-7(10)3-4-8-2-1-5-11-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQZGMREZMWGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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